molecular formula C26H24FNO5 B194416 Atorvastatin Epoxy Tetrahydrofuran Impurity CAS No. 873950-19-7

Atorvastatin Epoxy Tetrahydrofuran Impurity

Cat. No. B194416
M. Wt: 449.5 g/mol
InChI Key: NNEBPPHOMFPLDK-UHFFFAOYSA-N
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Description

Atorvastatin Epoxy Tetrahydrofuran Impurity is an impurity isolated from the oxidative degradation products of Atorvastatin . It is a byproduct of the synthesis process . The molecular formula is C26H24FNO5 and the molecular weight is 449.47 .


Molecular Structure Analysis

The molecular structure of Atorvastatin Epoxy Tetrahydrofuran Impurity is represented by the formula C26H24FNO5 . The SMILES representation is CC(C)C1(O)OC(O)(c2ccc(F)cc2)C3(OC13C(=O)Nc4ccccc4)c5ccccc5 .


Physical And Chemical Properties Analysis

Atorvastatin Epoxy Tetrahydrofuran Impurity is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water .

Scientific Research Applications

1. Chromatographic Analysis

Atorvastatin and its impurities, including the epoxy tetrahydrofuran variant, are often analyzed using high-performance liquid chromatography (HPLC). Researchers have developed a method with good resolution for atorvastatin and its impurities, employing a gradient reverse-phase HPLC assay with UV detection. This technique is crucial for identifying and quantifying impurities in pharmaceutical preparations of atorvastatin (Ertürk et al., 2003).

2. Stability Indicating Methods

New methods for the analysis of atorvastatin and its impurities have been developed to understand the stability of the drug. These methods focus on mobile phase composition, including the use of phosphate buffer and acetonitrile, avoiding tetrahydrofuran. This approach provides critical insights into the stability and quality control of atorvastatin pharmaceutical products (Piponski et al., 2018).

3. Photochemical Behavior

The photochemical behavior of atorvastatin in water, which may include the formation of epoxy tetrahydrofuran impurities, has been studied. This research suggests a mechanism involving singlet oxygen addition and an epoxide intermediate, highlighting the importance of understanding the environmental stability and behavior of pharmaceutical compounds (Cermola et al., 2006).

4. Mass Spectrometry Imaging

Innovative techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) have been employed for the in situ assessment of atorvastatin impurities, including the epoxy tetrahydrofuran variant. This approach allows for direct quantitative analysis on drug tablets, offering a rapid method for quality control in the pharmaceutical industry (Rodrigues et al., 2014).

5. Solid State Characterization

Solid state characterization of atorvastatin, including the analysis of impurities, is crucial for understanding the performance and stability of drug formulations. Studies have used various techniques like X-ray powder diffractometry and differential scanning calorimetry to analyze crystalline and amorphous forms of atorvastatin, which can impact the drug's efficacy and stability (Shete et al., 2010).

6. Biochemical Studies

Research has also focused on the biochemical pathways and mechanisms by which atorvastatin, including its impurities, might exert effects on cellular systems. Understanding these pathways is essential for assessing the safety and efficacy of the drug (Pathak et al., 2014).

Safety And Hazards

The safety data sheet for Atorvastatin Epoxy Tetrahydrofuran Impurity advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEBPPHOMFPLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468493
Record name AGN-PC-00BH1B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Epoxy Tetrahydrofuran Impurity

CAS RN

873950-19-7
Record name AGN-PC-00BH1B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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